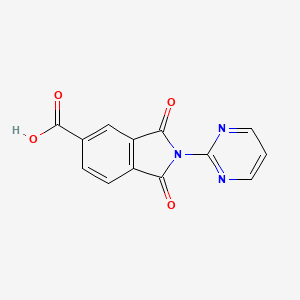

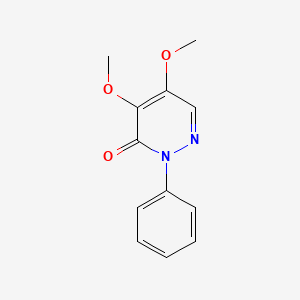

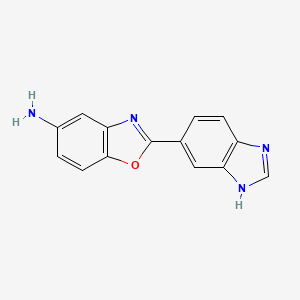

2-(1H-苯并咪唑-5-基)-苯并恶唑-5-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine is a compound that belongs to the class of organic compounds known as benzimidazoles. Benzimidazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring. These compounds are known for their diverse range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of benzimidazole derivatives can be achieved through various methods. For instance, the gold-catalyzed cycloaddition reactions with ynamides or propargyl esters can be used to create polysubstituted benzo[ e][1,3]oxazines or benzo[ f][1,4]oxazepines, which are structurally related to benzimidazole derivatives . Additionally, the reaction of 1H-benzoimidazole-2-carbaldehyde with other reagents can lead to a library of benzimidazole-containing compounds with potential anticancer properties . These methods demonstrate the versatility of synthetic approaches for creating benzimidazole derivatives.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be extensively studied using spectral methods and X-ray crystallography. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to predict energies, geometries, vibrational wavenumbers, NMR, and electronic transitions, which often show good agreement with experimental data . The crystallographic analysis of some benzimidazole derivatives has revealed the presence of strong conjugative effects between imido groups and imidazolic rings, as well as weak intramolecular hydrogen bonding interactions that could influence molecular conformations .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions. For example, direct phosphorylation of N-protected imidazoles and benzoimidazoles can lead to the formation of phosphonic and phosphinic acids and their derivatives . Additionally, the reaction of N-(1H-Benzimidazol-2-yl) propionimidic acid ethyl ester with benzylamine yields N-(1H-Benzimidazol-2-yl)-N'-benzyl proponamidine, showcasing the reactivity of benzimidazole derivatives with amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be characterized by various spectroscopic techniques. For instance, IR and 1H NMR spectra, along with elemental analysis, can be used to elucidate the structures of synthesized compounds, such as 2-(1H-benzoimidazol-2-yl-4-phenol)-5-aryl-1,3,4-oxadiazoles . These studies are essential for understanding the properties of benzimidazole derivatives and their potential applications.

科学研究应用

DNA 小沟结合应用

Hoechst 33258,称为 2-(4-羟苯基)-5-[5-(4-甲基哌嗪-1-基)苯并咪唑-2-基]-苯并咪唑,是一种衍生物,可以特异性地结合到双链 B-DNA 的小沟中,对富含 AT 的序列具有特异性。它的应用范围从荧光 DNA 染色(因为它能够穿透细胞),到在植物细胞生物学中用于染色体和细胞核染色、流式细胞术和植物染色体分析。此外,Hoechst 衍生物可用作放射保护剂和拓扑异构酶抑制剂,这标志着它们在合理药物设计和理解 DNA 序列识别和结合的分子基础中的重要性 (Issar & Kakkar, 2013).

生物活性苯并唑衍生物

苯并唑 (Bz) 衍生物,包括 2-(1H-苯并咪唑-5-基)-苯并恶唑-5-胺,表现出多种生物活性,其中一些已在临床上应用。合成化学家对开发获得具有胍部分化合物的程序表现出兴趣,因为当它们与苯并唑环键合时,它们的生物活性会发生改变。由此键合产生的 2-胍基苯并唑 (2GBZ) 已显示出细胞毒性作用,通过血管生成和细胞凋亡抑制细胞增殖,使其成为潜在的治疗剂。本综述介绍了对具有各种修饰和功能化的 2GBZ 的合成方法,说明了它们在开发新药效团中的潜力 (Rosales-Hernández et al., 2022).

生物活性苯并咪唑衍生物

苯并咪唑化合物由于其广泛的药理活性而在治疗剂领域中很突出。这些化合物已成为药物发现和开发中不可或缺的一部分,基于苯并咪唑的化合物表现出显着的生物活性。本综述强调了为苯并咪唑化合物开发可持续的工业合成路线和特定设计软件的必要性,强调了苯并咪唑核在发现治疗各种疾病的药物中的作用 (Babbar et al., 2020).

未来方向

属性

IUPAC Name |

2-(3H-benzimidazol-5-yl)-1,3-benzoxazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O/c15-9-2-4-13-12(6-9)18-14(19-13)8-1-3-10-11(5-8)17-7-16-10/h1-7H,15H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGDMZBQVYDRREE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C3=NC4=C(O3)C=CC(=C4)N)NC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80354831 |

Source

|

| Record name | 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine | |

CAS RN |

436086-85-0 |

Source

|

| Record name | 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1332464.png)

![4-Ethyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1332468.png)

![5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1332470.png)

![1-[(2-Bromophenyl)methyl]-4-methylpiperazine](/img/structure/B1332484.png)